6-[2-(Methylsulfanyl)ethyl]-7H-purine
Description
Structure
3D Structure
Properties
CAS No. |
920503-82-8 |
|---|---|
Molecular Formula |
C8H10N4S |
Molecular Weight |
194.26 g/mol |
IUPAC Name |
6-(2-methylsulfanylethyl)-7H-purine |
InChI |
InChI=1S/C8H10N4S/c1-13-3-2-6-7-8(11-4-9-6)12-5-10-7/h4-5H,2-3H2,1H3,(H,9,10,11,12) |
InChI Key |
XYSWGMAFEZNBCV-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1=C2C(=NC=N1)N=CN2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 2 Methylsulfanyl Ethyl 7h Purine and Analogues
Direct Synthetic Routes to 6-[2-(Methylsulfanyl)ethyl]-7H-Purine
The direct synthesis of this compound can be approached through multi-step sequences, often starting from readily available purine (B94841) precursors such as 6-chloropurine (B14466).
Multistep Synthesis Approaches
A common and effective strategy for the synthesis of 6-alkylthiopurines involves the nucleophilic substitution of a leaving group at the C6 position of the purine ring. A plausible multi-step synthesis for this compound begins with the commercially available 6-chloropurine.
The key transformation is the reaction of 6-chloropurine with a suitable sulfur nucleophile. In this case, 2-(methylsulfanyl)ethanethiol would be the reagent of choice. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the thiol group displaces the chloride at the C6 position of the purine ring. This reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.
Reaction Scheme:
Commonly used bases for this type of reaction include sodium hydride (NaH), potassium carbonate (K2CO3), or organic bases such as triethylamine (Et3N) in a suitable solvent like dimethylformamide (DMF) or ethanol.
An alternative approach involves the use of photoredox and nickel-catalyzed cross-coupling reactions. This modern synthetic method allows for the direct coupling of chloropurines with a variety of alkyl bromides, offering a pathway to introduce the 2-(methylsulfanyl)ethyl group if a suitable alkyl bromide precursor is used. nih.govacs.org
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of 6-substituted purines can be significantly influenced by the reaction conditions. Optimization of parameters such as the choice of base, solvent, temperature, and reaction time is crucial for maximizing the yield and purity of the desired product.
For the nucleophilic substitution reaction of 6-chloropurine, the choice of base and solvent system plays a critical role. Stronger bases like sodium hydride in an aprotic solvent such as DMF can facilitate the reaction at lower temperatures, while weaker bases like potassium carbonate may require heating.
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of purine chemistry, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields and regioselectivity, particularly in N-alkylation reactions. ub.edu
The table below summarizes a hypothetical optimization of the reaction between 6-chloropurine and 2-(methylsulfanyl)ethanethiol.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K2CO3 | Ethanol | Reflux | 12 | 65 |
| 2 | Triethylamine | DMF | 80 | 8 | 75 |
| 3 | NaH | THF | rt | 4 | 85 |
| 4 | K2CO3 | DMF (MW) | 120 | 0.5 | 88 |
Strategies for Purine Ring Formation and Modification
Besides the direct modification of a pre-existing purine core, the synthesis of this compound and its analogues can also be achieved by constructing the purine ring system from acyclic or pyrimidine-based precursors.
Ring-Closure Reactions in Purine Core Synthesis
The most versatile and widely used method for constructing the purine ring is the Traube purine synthesis . thieme-connect.deresearchgate.netpharmaguideline.comdrugfuture.comscribd.com This method involves the cyclization of a 4,5-diaminopyrimidine (B145471) derivative with a one-carbon source. To synthesize a 6-substituted purine like the target compound, the substituent would need to be introduced on the pyrimidine (B1678525) precursor prior to the ring-closure step.
The general steps of the Traube synthesis are:
Nitrosation of a 4-aminopyrimidine at the 5-position.
Reduction of the nitroso group to an amino group, yielding a 4,5-diaminopyrimidine.
Ring closure of the diaminopyrimidine with a one-carbon synthon, such as formic acid, formamide, or triethyl orthoformate, to form the imidazole (B134444) ring fused to the pyrimidine core. thieme-connect.depharmaguideline.com
For the synthesis of 6-alkylthiopurines, a 4,5-diamino-6-alkylthiopyrimidine would be the key intermediate. This intermediate can be prepared and then cyclized to afford the desired purine.
An alternative to the classical Traube synthesis involves the reaction of 4-amino-5-nitro-6-chloropyrimidine with an alkali hydrosulfide. This reaction can lead to the simultaneous replacement of the chloro group with a mercapto group and the reduction of the nitro group to an amino group, forming a 4,5-diamino-6-mercaptopyrimidine. Subsequent formylation and cyclization can then yield the 6-mercaptopurine (B1684380) core, which can be further alkylated.
Substituent Modification Approaches at the Purine Nucleus
Once the this compound core is synthesized, further modifications can be made to the purine nucleus to generate a library of analogues. These modifications often focus on alkylation at the nitrogen atoms of the purine ring.
The purine ring has multiple nitrogen atoms that can be alkylated, primarily at the N7 and N9 positions of the imidazole ring. Direct alkylation of purines with alkyl halides often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and major product. nih.govnih.gov
Achieving regioselectivity in the N-alkylation of purines is a significant challenge in synthetic chemistry. Several strategies have been developed to control the site of alkylation.
Influence of Substituents: The electronic nature and steric bulk of substituents on the purine ring can influence the regioselectivity of N-alkylation. For instance, in some 6-substituted purines, the substituent at C6 can direct alkylation towards the N9 position.
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N7/N9 product ratio. For example, the use of specific catalysts like SnCl4 with N-trimethylsilylated purines has been shown to favor the formation of the N7-alkylated product under kinetically controlled conditions. nih.govnih.govacs.org
Microwave-Assisted Alkylation: As mentioned earlier, microwave irradiation can enhance the rate and selectivity of N-alkylation reactions. Studies on the methylation of 6-methylthiopurine have shown that microwave-assisted conditions in the presence of tetrabutylammonium (B224687) hydroxide (B78521) can lead to high yields of the N9-methylated product. ub.edu
The following table presents data on the regioselective methylation of 6-methylthiopurine under various conditions.
| Entry | Alkylating Agent | Base | Solvent | Conditions | N7:N9 Ratio | Total Yield (%) |
|---|---|---|---|---|---|---|
| 1 | CH3I | K2CO3 | DMF | rt, 24h | 15:85 | 70 |
| 2 | CH3I | DBU | CH3CN | rt, 48h | 40:60 | 55 |
| 3 | CH3I | (Bu)4NOH | CH3CN (MW) | 50°C, 30 min | <5:95 | 92 ub.edu |
| 4 | (CH3)3CBr | - | DCE (SnCl4) | rt, 19h | >95:5 (N7 favored) | 78 nih.gov |
Functionalization at the C6 Position of the Purine Ring
The C6 position of the purine ring is a critical site for chemical modification to generate diverse analogues. A primary strategy involves the substitution of a leaving group, typically a halogen, at this position. For instance, 6-chloropurine derivatives serve as versatile intermediates. The chlorine atom can be readily displaced by various nucleophiles, including thiols, to introduce the desired sulfanyl (B85325) group.
Another significant method for C6 functionalization is the C-nucleophilic substitution of C6-(1,2,4-triazol-1-yl) derivatives of purine nucleosides. This approach allows for the introduction of carbon-based substituents. For example, treating a 6-(1,2,4-triazol-1-yl)purine derivative with carbon nucleophiles like malononitrile or acetylacetone in the presence of a base leads to the formation of novel C6-substituted nucleosides nih.govsigmaaldrich.com.
Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, have been extensively used to create C-C bonds at the C6 position, allowing for the attachment of aryl or other organic fragments nih.gov. While not directly forming the methylsulfanylethyl side chain, these methods highlight the reactivity and importance of the C6 position in synthesizing a broad library of purine derivatives researchgate.net.
| Starting Material | Reagent | Product Type | Reference |
| 6-Chloropurine | R-SH (Thiol) | 6-Sulfanylpurine | N/A |
| 6-(1,2,4-triazol-1-yl)purine | Malononitrile, K2CO3 | 6-(dicyanomethyl)purine | nih.govsigmaaldrich.com |
| 6-Iodopurine nucleoside | Tributylstannylthiophene | 6-(2-thienyl)purine nucleoside | nih.gov |
| 6-Arylpurine nucleoside | Arylboronic acid (Suzuki coupling) | 6,8-Diarylpurine nucleoside | nih.gov |
Thiomethylation and Sulfanyl Group Introduction Techniques
The introduction of a sulfanyl group, and specifically a methylsulfanyl group, is a key step in the synthesis of the target compound and its analogues. A common method involves the reaction of a purine thione (a purine with a C=S double bond) with a methylating agent. Thiopurine methyltransferase (TPMT) is an enzyme that catalyzes the S-methylation of thiopurine drugs like 6-mercaptopurine, demonstrating a biological route for this transformation nih.gov. In synthetic chemistry, alkyl halides such as methyl iodide are frequently used in the presence of a base to achieve S-methylation of thiopurines.
Direct introduction of a sulfanyl group can be achieved by nucleophilic substitution of a leaving group at the C6 position, as mentioned previously. Using a thiolate, such as sodium thiomethoxide (NaSMe), allows for the direct attachment of the methylsulfanyl group.
An alternative strategy involves the conversion of purine thiones into sulfanyl purine derivatives. This can be accomplished by treating the purine thione with an alkylating agent, which adds the alkyl group to the sulfur atom. For instance, acyclic nucleoside analogues have been synthesized from 6-Amino-7H-purine-8(9H)-thione and result in 8-(Methylsulfanyl)adenine derivatives acs.org.
Conjugate Addition Reactions for Ethyl Side Chain Introduction
The two-carbon ethyl side chain in this compound is often introduced via a conjugate addition reaction. This synthetic strategy typically starts with a purine derivative containing an activated vinyl group at the C6 position, such as a 6-vinylpurine.
The key transformation involves the nucleophilic addition of a sulfur-containing species to the activated double bond of the 6-vinylpurine derivative nih.gov. For the synthesis of 6-[2-(methylsulfanyl)ethyl]purine, methanethiol (B179389) or its corresponding thiolate would be the nucleophile. This reaction, often a Michael-type addition, efficiently forms the desired carbon-sulfur bond and extends the side chain by two carbons. This method has been successfully employed to create a large series of 6-[2-(alkylsulfanyl)ethyl]purine nucleosides nih.gov.
| Reaction Type | Substrate | Nucleophile | Product |
| Conjugate Addition | 6-Vinylpurine nucleoside | Thiolate (RS⁻) | 6-[2-(Alkylsulfanyl)ethyl]purine nucleoside |
Multicomponent Reactions in Purine Derivative Synthesis
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating portions of all starting materials researchgate.netnih.gov. MCRs are increasingly recognized for their sustainability and utility in drug discovery, including the synthesis of purine and pyrimidine derivatives researchgate.netbohrium.com.
While specific MCRs for the direct synthesis of this compound are not prominently documented, the general principles of MCRs are applicable to the construction of the core purine scaffold. For example, the Traube purine synthesis, a classic method, involves the condensation of a pyrimidine with formic acid, which can be considered a precursor to modern MCRs wikipedia.org. Modern MCRs often build upon similar principles, combining an aminopyrimidine derivative, an aldehyde, and an isocyanide (Ugi reaction) or other components to rapidly assemble the purine ring system. These methods offer a powerful tool for generating libraries of diverse purine derivatives for further functionalization bohrium.com.
Precursor Compounds and Intermediates in the Synthesis of this compound Analogues
Utilization of 8-Bromoadenine Derivatives as Starting Materials
8-Bromoadenine and its derivatives are valuable precursors in the synthesis of various substituted purines nih.gov. The bromine atom at the C8 position can be readily substituted or used to direct further reactions. For example, 8-bromoadenine can undergo nucleophilic substitution with ammonia under high temperature and pressure to yield 8-aminoadenine derivatives acs.org.
Although the target compound is substituted at the C6 position, 8-bromo intermediates can be used to synthesize analogues with substitutions at both C6 and C8. The presence of the bromo group can influence the reactivity of the purine ring and can be strategically used in multi-step syntheses. Direct bromination of adenosine (B11128) and related nucleosides is also a known method to introduce this functional group acs.org.
Conversion of Purine Thiones to Sulfanyl Purine Derivatives
Purine thiones, which contain a thione (C=S) group, are key intermediates for introducing sulfanyl groups onto the purine ring. The most common purine thiones used in synthesis are 6-mercaptopurine and thioguanine.
Application of 6-Vinylpurines and 6-Ethynylpurines in Functionalization
6-Vinylpurines and 6-ethynylpurines serve as versatile intermediates for the synthesis of a wide range of C6-substituted purine analogues. These precursors are amenable to conjugate nucleophilic additions, allowing for the introduction of various functional groups at the C6-position of the purine ring.
The synthesis of compounds like 6-[2-(alkylsulfanyl)ethyl]purine nucleosides has been achieved through the conjugate nucleophilic addition of thiolates to 6-vinylpurine nucleosides nih.gov. This method provides an efficient route to the target molecule and its derivatives. Similarly, other nucleophiles such as amines and alcoholates can be added to 6-vinylpurine and 6-ethynylpurine systems to generate diverse libraries of purine compounds nih.govhw.ac.uk.
6-Ethynylpurines, in particular, have been utilized in the development of kinase inhibitors. For instance, a series of 2-arylamino-6-ethynylpurines were synthesized and identified as irreversible inhibitors of Nek2 kinase by targeting a cysteine residue near the catalytic domain researchgate.netnih.gov. The synthetic strategy for these compounds often involves a Sonogashira cross-coupling reaction to introduce the ethynyl group at the C6-position of a halogenated purine precursor researchgate.net. The reactivity of the ethynyl group allows for its subsequent conversion into other functionalities or for its role as a Michael acceptor in biological systems researchgate.netnih.gov.
The table below summarizes examples of functionalized purines derived from 6-vinyl and 6-ethynylpurine precursors.
| Precursor | Nucleophile | Resulting C6-Substituent | Reference |
| 6-Vinylpurine | Thiolates (R-SH) | -CH₂CH₂-SR | nih.gov |
| 6-Vinylpurine | Amines (R₂NH) | -CH₂CH₂-NR₂ | nih.gov |
| 6-Vinylpurine | Alcoholates (R-OH) | -CH₂CH₂-OR | nih.gov |
| 6-Ethynylpurine | Cysteine residue | Covalent adduct | researchgate.netnih.gov |
Role of Dimethyl N-Cyanodithioiminocarbonate in Purine Analogue Synthesis
Dimethyl N-cyanodithioiminocarbonate is a versatile reagent in heterocyclic synthesis, including the construction of purine analogues and other fused pyrimidine systems. Its utility stems from the presence of multiple reactive sites that can participate in various cyclization reactions.
This reagent can react with amino-substituted precursors to build fused heterocyclic systems. For example, it reacts with substituted 5-aminopyrazoles in the presence of a base to yield pyrazolo[4,5-d]pyrimidines, which are structurally related to purines researchgate.net. The reaction proceeds through an initial nucleophilic substitution followed by an intramolecular cyclization. Similarly, reactions with other amino-heterocycles can lead to the formation of diverse fused pyrimidine derivatives researchgate.netresearchgate.net. The general reaction scheme involves the displacement of one or both methylthio groups by nucleophiles, followed by cyclization to form the desired heterocyclic ring system.
Advanced Methodologies for Purine Derivatization
Modern synthetic organic chemistry offers powerful tools for the modification of heterocyclic scaffolds like the purine ring. These advanced methodologies enable precise and efficient derivatization, facilitating the synthesis of complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation
Palladium-catalyzed cross-coupling reactions have become indispensable for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds in organic synthesis researchgate.netwikipedia.org. These reactions are widely applied to the functionalization of the purine core, typically by using a halogenated purine derivative as the electrophilic partner.
Prominent examples of these reactions include the Suzuki, Stille, Heck, and Sonogashira couplings, which allow for the introduction of aryl, vinyl, alkyl, and alkynyl groups onto the purine ring libretexts.org. For instance, the Suzuki reaction, which couples an organoboron reagent with an organic halide, is frequently used to synthesize C6-arylpurines. The Sonogashira reaction is key for preparing 6-ethynylpurines, which are valuable intermediates as discussed previously researchgate.net. The general mechanism for these catalytic cycles involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organometallic nucleophile, and reductive elimination to yield the final product and regenerate the catalyst wikipedia.orglibretexts.org.
The table below provides an overview of common palladium-catalyzed cross-coupling reactions used in purine chemistry.
| Reaction Name | Nucleophilic Partner | Electrophilic Partner (Purine) | Bond Formed |
| Suzuki Coupling | Organoboron (e.g., R-B(OH)₂) | Halopurine (e.g., 6-chloropurine) | C-C (Aryl/Vinyl) |
| Stille Coupling | Organotin (e.g., R-SnBu₃) | Halopurine | C-C |
| Heck Coupling | Alkene | Halopurine | C-C (Vinyl) |
| Sonogashira Coupling | Terminal Alkyne | Halopurine | C-C (Alkynyl) |
| Buchwald-Hartwig Amination | Amine | Halopurine | C-N |
Application of the Mitsunobu Reaction in Purine Chemistry
The Mitsunobu reaction is a versatile method for the dehydrative condensation of an alcohol with a pronucleophile, such as a purine, in the presence of a phosphine and an azodicarboxylate (like DEAD or DIAD) researchgate.netwikipedia.org. A key feature of this reaction is that it proceeds with inversion of configuration at the alcohol's stereocenter, following an S_N2-type mechanism researchgate.netnih.gov.
In purine chemistry, the Mitsunobu reaction is extensively used for the N-alkylation of the purine ring, particularly for the synthesis of nucleoside analogues where a sugar mimic or another cyclic or acyclic alcohol is coupled to the N9 position of the purine base semanticscholar.orgrsc.org. The purine itself acts as the nucleophile in this reaction. The reaction is known for its mild conditions and broad substrate scope, accommodating a wide variety of alcohols and nucleobases nih.govsemanticscholar.org. While N9 alkylation is most common, the regioselectivity can sometimes be influenced by the specific purine substrate and reaction conditions.
Nucleophilic Aromatic Substitution (S_NAr) on Purine Rings
Nucleophilic aromatic substitution (S_NAr) is a fundamental reaction for modifying aromatic and heteroaromatic rings that are electron-deficient wikipedia.orgmasterorganicchemistry.com. The purine ring system, being electron-poor, is well-suited for S_NAr reactions, especially when a good leaving group (such as a halide) is present at positions like C2, C6, or C8.
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex wikipedia.orgmasterorganicchemistry.com. The aromaticity of the ring is temporarily broken in this step. In the subsequent step, the leaving group is expelled, and the aromaticity of the purine ring is restored. The rate of S_NAr reactions is enhanced by the presence of electron-withdrawing groups on the aromatic ring, as they help to stabilize the negative charge of the Meisenheimer intermediate masterorganicchemistry.combyjus.com. Common nucleophiles used in S_NAr reactions on purines include amines, alkoxides, and thiolates, allowing for the introduction of a wide range of substituents.
The general order of leaving group reactivity in S_NAr is F > Cl > Br > I, which is opposite to that in S_N2 reactions, because the rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond masterorganicchemistry.comresearchgate.net.
Structure Activity Relationship Sar Studies of 6 2 Methylsulfanyl Ethyl 7h Purine Analogues
Positional Isomerism and Substituent Effects on Biological Activity Profiles
The biological activity of purine (B94841) analogues is exquisitely sensitive to the placement of substituents on the purine core. While direct comparative studies on the positional isomers of 6-[2-(methylsulfanyl)ethyl]-7H-purine are not extensively documented in publicly available literature, the broader principles of purine SAR provide a framework for understanding these effects. The purine ring offers several positions for substitution (N1, C2, N3, C6, N7, C8, and N9), and the location of the substituent can dramatically alter the molecule's electronic properties, steric profile, and hydrogen bonding capabilities, thereby influencing its interaction with biological targets.
For instance, substitution at the C2, C6, and C8 positions, as well as alkylation at the N7 and N9 positions, are common strategies to modulate the activity of purine derivatives. The introduction of various functional groups at these positions can lead to significant changes in biological activity. A study on N-[ω-(purin-6-yl)aminoalkanoyl] derivatives highlighted that the length of the linker between the purine core and another molecular fragment is crucial for cytotoxic activity against various cancer cell lines. nih.gov This suggests that the positioning of the entire 6-[2-(methylsulfanyl)ethyl] side chain relative to the purine core is a key determinant of its biological function.
To illustrate the impact of substituents on the anticancer activity of 6-substituted purines, the following table presents data for a series of 6-thio-substituted purine derivatives against various cancer cell lines.
| Compound | Substituent at 6-position | Cancer Cell Line | Activity (EC50 in µg/mL) |
| 2a | -(CH2)2-N(NO)C(=O)N(CH3)2 | SBN-19 | >10 |
| C-32 | >10 | ||
| 2b | -(CH2)3-N(NO)C(=O)N(CH3)2 | SBN-19 | 8.32 |
| C-32 | >10 | ||
| 3a | -(CH2)2-N(NO)C(=O)NH2 | SBN-19 | 9.15 |
| C-32 | >10 | ||
| 4b | -(CH2)2-N(CH3)2 | SBN-19 | 9.87 |
| C-32 | >10 | ||
| 4c | -(CH2)3-N(CH3)2 | SBN-19 | 8.89 |
| C-32 | >10 | ||
| 4e | -(CH2)2-N(C2H5)2 | SBN-19 | 7.91 |
| C-32 | >10 | ||
| 4f | -(CH2)3-N(C2H5)2 | SBN-19 | 8.12 |
| C-32 | >10 | ||
| 5b | -C≡C-C(CH3)2-pyrrolidino | SBN-19 | 5.00 |
| C-32 | 7.58 | ||
| *Data sourced from a study on thiosubstituted purines and their anticancer activity. nih.gov |
Influence of the Methylsulfanyl Group on Purine Bioactivity Modulation
The presence of a sulfur atom, particularly as a methylsulfanyl group, in the side chain at the 6-position of the purine ring plays a pivotal role in modulating the biological activity of these compounds. Thioether-linked purine derivatives have been shown to possess a range of biological activities, including anticancer and kinase inhibitory effects. nih.govnih.gov
The sulfur atom in the 6-[2-(methylsulfanyl)ethyl] side chain can influence the molecule's properties in several ways. Its size and polarizability differ significantly from that of oxygen or nitrogen, which can lead to altered binding interactions with target proteins. Furthermore, the sulfur atom can be susceptible to oxidation in vivo, potentially leading to the formation of sulfoxide (B87167) and sulfone metabolites, which may have different biological activities and pharmacokinetic profiles. A study on 6-mercaptopurine (B1684380) derivatives found that the oxidation state of the sulfur atom (sulfenamide, sulfinamide, or sulfonamide) resulted in compounds with significant antitumor properties. nih.gov
In a comparative study of 6-substituted purine derivatives as positive inotropes, thioether-linked compounds were found to be superior to their oxygen and nitrogen isosteres, highlighting the favorable contribution of the sulfur linkage to this specific biological activity. This suggests that the electronic and steric properties of the thioether are critical for optimal interaction with the target, presumed to be the cardiac sodium channel.
Elucidation of Key Structural Motifs for Targeted Molecular Interactions
The efficacy of this compound analogues is contingent upon their ability to engage in specific molecular interactions with their biological targets. While the precise binding modes for this specific compound are not extensively detailed, general principles of purine-protein interactions and SAR studies of related compounds offer valuable insights into the key structural motifs.
The purine core itself is a critical motif, acting as a scaffold that presents its substituents in a defined three-dimensional arrangement. The nitrogen atoms of the purine ring can act as hydrogen bond acceptors, while the N-H protons can act as hydrogen bond donors, facilitating anchoring of the molecule within a protein's binding site. For many purine-based inhibitors, particularly kinase inhibitors, the purine scaffold mimics the adenine (B156593) ring of ATP, enabling them to bind to the ATP-binding site of kinases. nih.govtmu.edu.twed.ac.uk
The 6-[2-(methylsulfanyl)ethyl] side chain is another key structural motif. The flexibility of the ethyl linker allows the methylsulfanyl group to adopt various conformations, enabling it to probe and interact with different regions of the binding pocket. The terminal methylsulfanyl group can participate in hydrophobic and van der Waals interactions. In some cases, the sulfur atom may also engage in specific interactions with certain amino acid residues.
The nature of the substituent at other positions of the purine ring can also contribute to the formation of key interaction motifs. For example, in a series of 1,2,6-thiadiazinone kinase inhibitors, specific hinge-binding motifs were incorporated to enhance the scaffold's ability to interact with a broader range of kinases. mdpi.com This highlights the importance of a multi-pronged approach to inhibitor design, where different parts of the molecule work in concert to achieve high-affinity binding.
Impact of N-Substitution Patterns (e.g., N7 vs. N9) on Biological Profiles
The site of substitution on the purine's imidazole (B134444) ring, specifically at the N7 versus the N9 position, is a well-established determinant of biological activity. Alkylation of purines often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and, therefore, the major product. nih.gov However, the N7 isomers are also of significant interest as they can exhibit distinct biological profiles.
Several studies have reported on the differential activities of N7- and N9-substituted purines. For instance, in a study of 2,6-di-substituted purine analogues bearing a 1,2,3-triazole moiety, both N7 and N9 isomers were generated and screened for anticancer activity. researchgate.net The results indicated that some of the most potent compounds in the series were N9-substituted, but the study also highlighted the importance of synthesizing and evaluating both regioisomers.
The preference for N9 or N7 alkylation can be influenced by the nature of the substituent at the 6-position. Bulky substituents at C6 can sterically hinder the N7 position, favoring alkylation at the more accessible N9 position. This principle has been exploited to achieve regiospecific N9 alkylation of 6-(heteroaryl)purines. In these cases, the conformation of the heteroaryl substituent shields the N7 position from the alkylating agent.
The biological implications of N7 versus N9 substitution can be profound. The different spatial arrangement of the substituent can lead to altered interactions with the target protein. Furthermore, the electronic properties of the purine ring are affected differently by N7 and N9 substitution, which can influence pKa values and hydrogen bonding patterns. In some instances, N7-substituted purines have shown interesting biological activities, including cytostatic and antiviral effects. nih.gov
The following table presents IC50 values for N9- and N7-substituted 1,2,3-triazole analogues of 2,6-di-substituted purines against various human cancer cell lines, illustrating the impact of the substitution pattern on anticancer activity.
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) |
| 9a | N9 | THP-1 (leukaemia) | 0.08 |
| A-549 (lung) | 0.4 | ||
| 9b | N9 | HCT-1 (colon) | 1.2 |
| THP-1 (leukaemia) | 0.5 | ||
| 9e | N9 | THP-1 (leukaemia) | 0.6 |
| IMR-32 (neuroblastoma) | 1.8 | ||
| 10a | N7 | THP-1 (leukaemia) | 2.5 |
| A-549 (lung) | 3.1 | ||
| 10b | N7 | HCT-1 (colon) | >10 |
| THP-1 (leukaemia) | 4.2 | ||
| *Data from a study on N-9- and N-7-substituted 1,2,3 triazole analogues of 2,6-di-substituted purine. researchgate.net |
Stereochemical and Conformational Determinants of Purine Analogue Activity
The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformation) of the 6-[2-(methylsulfanyl)ethyl] side chain are critical determinants of the biological activity of these purine analogues. While specific studies on the stereochemistry of the ethyl side chain of this compound are scarce, the principles of stereospecificity are well-established in medicinal chemistry.
If the ethyl side chain were to be substituted, creating a chiral center, it is highly likely that the resulting enantiomers would exhibit different biological activities. The binding pockets of proteins are chiral environments, and thus, one enantiomer will typically fit better and form more favorable interactions than the other.
The conformation of the 6-[2-(methylsulfanyl)ethyl] side chain is also crucial. The flexibility of the single bonds in the ethyl linker allows the side chain to adopt various spatial orientations. The bioactive conformation is the specific three-dimensional arrangement that the molecule adopts when it binds to its biological target. Computational modeling and conformational analysis can be used to predict the likely bioactive conformations. nih.gov
Studies on conformationally restricted analogues of other bioactive molecules have demonstrated the importance of pre-organizing a molecule into its bioactive conformation. For example, in a series of non-nucleoside inhibitors of HIV-1 reverse transcriptase, the introduction of methyl groups to restrict the conformational flexibility of the molecule led to highly potent compounds. nih.gov This strategy reduces the entropic penalty of binding, as the molecule does not have to "freeze" into a specific conformation upon binding. A similar approach could be applied to this compound analogues to probe the importance of the side chain's conformation and potentially enhance their activity. The conformation of substituents at the 6-position has also been shown to influence the regioselectivity of N-alkylation, as a conformation that shields the N7 position will direct alkylation to the N9 position.
Molecular Mechanisms and Biochemical Pathway Perturbations by 6 2 Methylsulfanyl Ethyl 7h Purine and Analogues
Interactions with Purine (B94841) Metabolism Pathways
Purine metabolism, encompassing the de novo synthesis, salvage, and catabolism of purine nucleotides, is a fundamental process for cell growth and proliferation. Purine analogues can disrupt this delicate balance, leading to significant cellular consequences.
Interference with Endogenous Purine Biosynthesis
Purine analogues, particularly 6-thiopurines, are known to interfere with the de novo synthesis of purine nucleotides. researchgate.net After cellular uptake, these compounds can be metabolized into their respective ribonucleotides. nih.gov For instance, 6-mercaptopurine (B1684380) is converted to thioinosine monophosphate (TIMP). nih.gov This metabolite is a potent inhibitor of several enzymes in the purine biosynthesis pathway. ebrary.net
Modulation of Purine Catabolism
The catabolism of purine analogues often involves the same enzymatic pathways as endogenous purines. The 6-thiopurines, including 6-MP, are subject to a complex biotransformation involving competing catabolic enzymes. brainkart.com Two major enzymes involved in the catabolism of 6-MP are xanthine (B1682287) oxidase and thiopurine methyltransferase (TPMT). brainkart.com
Xanthine oxidase, which is responsible for the conversion of hypoxanthine (B114508) to xanthine and then to uric acid, can also metabolize 6-MP into the inactive metabolite 6-thiouric acid. brainkart.comnih.gov This metabolic route is a significant pathway for the inactivation of the drug. Consequently, co-administration of xanthine oxidase inhibitors, such as allopurinol, can lead to a marked increase in the levels of active thiopurine metabolites, necessitating dose adjustments to avoid toxicity. ebrary.netbrainkart.com
Role in Nucleotide and Nucleoside Interconversion Dynamics
Once converted to their nucleotide forms, purine analogues can be further phosphorylated to their di- and triphosphate derivatives and become substrates for incorporation into nucleic acids. mdpi.com For example, 6-mercaptopurine can be converted to 6-thioguanine (B1684491) nucleotides (6-TGNs). mdpi.com These fraudulent nucleotides can be incorporated into both DNA and RNA, leading to disruptions in nucleic acid synthesis, repair, and function. mdpi.com
The incorporation of 6-thioguanosine (B559654) triphosphate into RNA and deoxy-6-thioguanosine triphosphate into DNA is a critical aspect of the cytotoxic mechanism of these analogues. nih.gov This incorporation can induce DNA mismatch repair-related cytotoxicity in T-cells, which is believed to be a key mechanism of their immunosuppressive effects. nih.gov The balance between the formation of active 6-TGNs and the catabolic inactivation pathways significantly influences the therapeutic efficacy and toxicity of these compounds. nih.gov
Modulation of Enzyme Activities by Purine Analogues
The structural similarity of purine analogues to endogenous purines allows them to interact with and modulate the activity of a wide range of enzymes that utilize purine-containing substrates or cofactors.
Inhibition of Purine-Utilizing Enzymes, including Adenosine (B11128) Deaminase (ADA)
Studies on other purine analogues have demonstrated their potential to inhibit ADA. For instance, cladribine (B1669150) (2-chloro-2'-deoxyadenosine) is a known adenosine deaminase inhibitor. nih.gov Given the structural similarities, it is plausible that 6-[2-(Methylsulfanyl)ethyl]-7H-purine or its metabolites could also exert an inhibitory effect on ADA, although this would require experimental verification.
Targeting Kinase Enzymes (e.g., Mitogen-Activated Protein Kinases, mTOR Kinase, Ephrin Receptors)
The ability of purine analogues to modulate the activity of various kinase enzymes is an area of active research.
Mitogen-Activated Protein Kinases (MAPK): There is limited direct evidence in the reviewed literature to suggest that This compound or its close analogues are direct inhibitors of the MAPK signaling pathway.
mTOR Kinase: The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival. Some studies have indicated that purine analogues can indirectly affect mTOR signaling. For example, treatment with 6-mercaptopurine has been shown to potentially disrupt the transcriptome and epigenome in cancer cells, which could have downstream effects on signaling pathways like mTOR. nih.gov The mTOR pathway is known to be sensitive to the availability of cellular building blocks like nucleotides, and therefore, the interference of purine analogues with nucleotide synthesis could indirectly impact mTOR activity. Diazoxide, another compound affecting cellular metabolism, has been shown to protect neurons through the activation of the Akt-mTOR-S6K pathway. nih.gov
Ephrin Receptors: Ephrin receptors constitute the largest family of receptor tyrosine kinases and are involved in a wide array of cellular processes. nih.gov While there are numerous inhibitors being developed to target the Eph/ephrin signaling system, including small molecules and peptides, the current body of scientific literature does not provide specific evidence of direct targeting of Ephrin receptors by This compound or its close thiopurine analogues. nih.govmdpi.commedchemexpress.comtargetmol.com
Cyclooxygenase (COX) Enzyme Modulation and Anti-Inflammatory Mechanisms
While direct studies on the cyclooxygenase (COX) modulating effects of this compound are not extensively detailed in available research, investigations into its structural analogues provide insight into potential anti-inflammatory mechanisms.
One such analogue, 6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC), a bioactive compound found in wasabi, has demonstrated potent anti-inflammatory properties. nih.gov Research shows that 6-MSITC strongly suppresses the expression of cyclooxygenase-2 (COX-2), a key enzyme that mediates inflammatory processes. nih.gov The mechanism involves the attenuation of multiple signal transduction pathways, which in turn blocks the activation of transcription factors responsible for COX-2 expression. nih.gov The structure-activity relationship studies of 6-MSITC and similar compounds suggest that the methylsulfinyl group and the length of the alkyl chain are important for its high inhibitory potency. nih.gov
Furthermore, other purine derivatives have been explored for their anti-inflammatory effects. A series of 7-substituted purine-2,6-diones displayed significant analgesic and anti-inflammatory activity in preclinical models. nih.gov The primary mechanism for these compounds is suggested to be the inhibition of phosphodiesterase (PDE), particularly PDE4B, rather than direct COX inhibition. nih.gov This indicates that purine analogues can exert anti-inflammatory effects through various molecular targets beyond the COX enzymes.
Table 1: Anti-Inflammatory Mechanisms of Purine Analogues
| Compound/Analogue Class | Molecular Target | Observed Effect | Reference |
|---|---|---|---|
| 6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC) | Cyclooxygenase-2 (COX-2) | Suppresses expression via signal transduction pathways. | nih.gov |
| 7-Substituted Purine-2,6-diones | Phosphodiesterase (PDE), specifically PDE4B | Inhibition of PDE activity contributes to anti-inflammatory effects. | nih.gov |
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. Pharmacological inhibition of specific HDACs, such as HDAC6, has been shown to prevent the progression of fibrosis and ameliorate osteoarthritis in preclinical models. nih.govnih.gov However, based on current research, there is limited direct evidence linking this compound or its close analogues to the inhibition of histone deacetylase enzymes. This remains an area for potential future investigation to fully elucidate the bioactivity of this class of purine compounds.
Ecto-5'-Nucleotidase (CD73) Inhibition Mechanisms
A significant mechanism of action for many purine analogues is the inhibition of ecto-5'-nucleotidase (CD73). nih.govunits.it CD73 is a cell-surface enzyme that plays a critical role in generating extracellular adenosine from the hydrolysis of adenosine monophosphate (AMP). nih.govnih.govrsc.org In the tumor microenvironment, the overproduction of adenosine suppresses the anti-tumor immune response, making CD73 a key target in cancer immunotherapy. nih.govnih.gov
The inhibition of CD73 by purine analogues can restore anti-tumor immunity. nih.govnih.gov Acyclic nucleotide analogues, which mimic adenine (B156593) nucleotides but have the ribose moiety replaced by a flexible alkyl chain, have been developed as potent CD73 inhibitors. nih.govunits.it The length of this alkyl chain has been found to be a crucial determinant of their inhibitory potency. nih.gov
For instance, studies on a series of acyclic nucleotide analogues revealed that compounds with specific substitutions and linker lengths exhibit submicromolar potency against both soluble and membrane-bound human CD73. nih.gov X-ray crystallography has shown that these flexible inhibitors can adapt to the conformational changes of the enzyme during its catalytic cycle. nih.gov Another study identified azomethine-thioxoimidazolidinone derivatives as significant inhibitors of human ecto-5'-nucleotidase (h-e5′NT), with some compounds showing high selectivity and potency. nih.govrsc.org These findings highlight a key therapeutic mechanism for purine analogues related to the modulation of purinergic signaling in disease contexts. nih.govrsc.org
Table 2: Examples of Ecto-5'-Nucleotidase (CD73) Inhibitors
| Inhibitor | Description | Inhibitory Potency | Reference |
|---|---|---|---|
| (N6-benzyl,N6-methyladenine-9-yl)hexyloxydiphosphonate (Analogue 27) | An acyclic ADP analogue with a hexyl linker. | Ki of 563 nM (soluble hCD73) and 481 nM (membrane-bound hCD73). | nih.gov |
| (E)-3-((4-((3-methoxybenzyl)oxy)benzylidene)amino)-2-thioxoimidazolidin-4-one (Compound 4g) | An azomethine-thioxoimidazolidinone derivative. | IC50 of 0.23 µM against human ecto-5'-nucleotidase (h-e5'NT). | rsc.org |
Cellular Signaling Pathway Perturbations
Effects on Cell Proliferation and Growth Arrest
Purine nucleotides are fundamental building blocks for DNA and RNA synthesis and are essential for cell proliferation. nih.gov Interference with purine metabolism is a well-established strategy to control cell growth. Research has demonstrated that the depletion of the intracellular purine pool effectively reduces cell proliferation. nih.gov
Compounds that disrupt purine availability, either by inhibiting de novo synthesis or by interfering with salvage pathways, can induce growth arrest. nih.govnih.gov For example, inhibiting the mitochondrial electron transport chain (ETC) has been shown to suppress de novo purine synthesis and increase the cell's reliance on purine salvage. nih.gov As a purine analogue, this compound could potentially compete with endogenous purines for incorporation into nucleic acids or for binding to enzymes involved in purine metabolism. This interference can lead to a state of purine insufficiency, thereby triggering a halt in the cell cycle and arresting proliferation.
Induction of Apoptotic Pathways
The disruption of essential cellular processes, including nucleotide metabolism, is a potent trigger for apoptosis, or programmed cell death. While direct studies detailing the apoptotic effects of this compound are limited, the activities of its analogues offer some clues.
For example, various isothiocyanates (ITCs), which are structurally related to analogues like 6-MSITC, have been shown to exert their biological effects through the induction of apoptosis. nih.gov The mechanism often involves the modulation of critical signaling pathways that control cell survival and death. By creating a metabolic imbalance or disrupting signaling cascades that are dependent on purine nucleotides, purine analogues could potentially activate intrinsic or extrinsic apoptotic pathways, leading to the elimination of compromised cells.
Impact on Gene Expression Related to Cellular Processes
Purine analogues can significantly alter cellular gene expression profiles by perturbing the metabolic and signaling networks that rely on purine nucleotides. One of the key findings is that purine depletion can trigger a profound change in cellular phenotype known as the epithelial-mesenchymal transition (EMT), a process involving a widespread reprogramming of gene expression. nih.gov
Specific examples from analogue studies further illustrate this impact:
Inflammatory Genes: The analogue 6-MSITC has been shown to suppress the expression of key inflammatory genes, such as those encoding COX-2 and inducible nitric oxide synthase (iNOS). nih.gov
Metabolic Genes: Cellular stress induced by the disruption of purine metabolism can alter the expression of metabolic enzymes. For instance, blockade of the ETC, which perturbs purine balance, leads to the enhanced expression of the purine salvage enzyme hypoxanthine phosphoribosyltransferase 1 (HPRT1). nih.gov
Metabolic Pathway Shunting: Blocking purine synthesis can cause a metabolic shift, shunting glycolytic carbon into the de novo serine synthesis pathway, which in turn stimulates cell migration. nih.gov This metabolic reprogramming is underpinned by changes in the expression of relevant metabolic genes.
These findings indicate that the impact of a purine analogue like this compound on gene expression is likely to be multifaceted, affecting pathways involved in inflammation, metabolism, and cellular identity.
Engagement with the Purinergic Signaling System
The purinergic signaling system, a crucial pathway in cell communication, relies on the binding of purine and pyrimidine (B1678525) nucleotides and nucleosides to specific receptors. This system is broadly categorized into P1 receptors, which bind adenosine, and P2 receptors, which are activated by nucleotides like ATP and ADP. nih.gov The P2 receptor family is further divided into P2X ion channels and G protein-coupled P2Y receptors. nih.gov These receptors are widely expressed on various cell types, including immune cells, and play a significant role in a myriad of physiological and pathological processes, such as inflammation and immune responses. nih.govnih.gov
Extensive literature searches for direct evidence of the interaction between This compound and the purinergic signaling system have not yielded specific data. The following sections detail the current state of knowledge regarding its potential, though unconfirmed, role in this pathway, based on structure-activity relationships of related compounds.
Receptor-Ligand Binding Dynamics and Specificity
There is currently no published scientific literature that specifically details the receptor-ligand binding dynamics or the binding affinity and specificity of This compound for any of the P1 or P2 purinergic receptor subtypes.
However, structure-activity relationship studies on related classes of purine derivatives offer some inferential insights. For instance, modifications at the 6-position of the purine ring are known to influence the activity at P2X receptors. One study noted that replacing the primary amine at the 6-position of ATP with a mercapto group resulted in a loss of function at the P2X2 receptor subtype. chemrxiv.org This indicates that the nature of the substituent at this position is a critical determinant of interaction with P2X receptors.
Furthermore, research on 2-thioether derivatives of adenosine 5'-triphosphate has demonstrated that the thioether moiety can confer high potency and selectivity for certain P2Y receptor subtypes. unc.edunih.govnih.gov The potency of these analogs was found to be dependent on the nature of the group attached to the sulfur atom. unc.edunih.govnih.gov While these findings relate to substitutions at the 2-position, they highlight the general importance of thioether linkages in mediating interactions with P2Y receptors.
A study focused on 6-substituted purine derivatives as inotropic agents found that thioether-linked compounds were more potent than their oxygen and nitrogen isosteres, although this effect was attributed to interactions with cardiac sodium channels rather than purinergic receptors. researchgate.net
Despite these observations on related compounds, the specific binding profile of This compound remains uncharacterized. Without experimental data, any discussion of its binding dynamics, including which specific purinergic receptors it may target, its affinity (Kᵢ or Kₑ), or its potential as an agonist or antagonist, would be speculative.
Regulation of Immune and Inflammatory Responses via Purinergic Receptors
There is no direct scientific evidence from preclinical or clinical studies describing the role of This compound in the regulation of immune and inflammatory responses through purinergic receptors.
The purinergic signaling pathway is a well-established regulator of immunity and inflammation. nih.gov Activation of various P2X and P2Y receptors on immune cells such as macrophages, neutrophils, and lymphocytes can trigger a range of responses, from the release of pro-inflammatory cytokines like IL-1β to the modulation of cell migration and phagocytosis. nih.gov For example, the P2X7 receptor is a key player in the activation of the NLRP3 inflammasome and subsequent pro-inflammatory cytokine release, while certain P2Y receptors, like P2Y6, are also implicated in promoting inflammatory responses. nih.gov Conversely, signaling through other purinergic receptors, such as the A₂ₐ adenosine receptor (a P1 receptor), can have anti-inflammatory effects. nih.gov
Given that some 6-thio substituted purine analogs have shown antimycobacterial activity, a context in which the host immune response is critical, there is a possibility that their mechanism could involve immunomodulation. nih.gov However, a direct link to purinergic receptor-mediated pathways has not been established for these compounds, nor specifically for This compound .
Without specific studies on the effects of This compound on immune cell function, cytokine production, or inflammatory signaling cascades in the context of purinergic receptor activation, its role in this aspect of pathophysiology remains unknown.
Computational and Theoretical Investigations of 6 2 Methylsulfanyl Ethyl 7h Purine
Molecular Docking Simulations for Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-[2-(Methylsulfanyl)ethyl]-7H-purine, docking simulations are instrumental in identifying potential protein targets and elucidating the specific binding interactions that may govern its biological effects.
Researchers utilize molecular docking to screen large libraries of protein structures to identify those that can form a stable complex with the purine (B94841) derivative. The process involves predicting the binding mode and affinity of the ligand within the active site of a target protein. Key interactions often observed for purine analogs include hydrogen bonds with amino acid residues, pi-stacking interactions with aromatic residues, and hydrophobic interactions. For instance, studies on similar purine derivatives have revealed critical hydrogen bonding between the purine core's nitrogen atoms and amino acid residues such as aspartate or serine in a protein's active site.
The binding affinity is often estimated using a scoring function, which provides a numerical value (e.g., in kcal/mol) to rank potential poses. A lower binding energy typically indicates a more stable ligand-protein complex. A hypothetical docking study of this compound against a kinase target, a common target for purine analogs, might yield results similar to those shown in the interactive table below.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Kinase A | -8.5 | Asp145, Lys72 | Hydrogen Bond |
| Phe80 | Pi-Stacking | ||
| Kinase B | -7.9 | Leu23, Val31 | Hydrophobic |
| Glu98 | Hydrogen Bond | ||
| Kinase C | -6.2 | Trp112 | Pi-Stacking |
These simulations provide valuable insights into the potential mechanism of action of this compound, guiding further experimental validation.
Quantum Chemical Calculations for Electronic Structure Elucidation
Quantum chemical calculations offer a detailed view of the electronic properties of a molecule, which are fundamental to its reactivity and intermolecular interactions.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters in determining a molecule's electronic behavior. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
For this compound, these values would be calculated using methods like Density Functional Theory (DFT). The distribution of these frontier orbitals across the molecule's structure reveals the most probable sites for electrophilic and nucleophilic attack.
| Parameter | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 4.7 |
The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and prone to electrophilic attack, such as the nitrogen atoms in the purine ring. Regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. The MESP for this compound would highlight the electronegative nitrogen atoms as key sites for hydrogen bonding.
Noncovalent interactions, such as hydrogen bonds, van der Waals forces, and pi-stacking, are crucial in the formation of larger, organized structures known as supramolecular assemblies. rsc.org The study of these interactions is vital for understanding how this compound might self-assemble or interact with other molecules in a biological environment. Theoretical models can be used to analyze and quantify the strength and geometry of these interactions, providing insights into the stability of potential crystal structures or ligand-receptor complexes. rsc.org
Pharmacophore Modeling for Purine Bioactivity Prediction
Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. researchgate.net For this compound, a pharmacophore model could be developed based on a set of known active purine analogs. researchgate.net
The key features of such a model would likely include:
Hydrogen Bond Acceptors: The nitrogen atoms of the purine ring.
Hydrogen Bond Donors: The N7-H group of the purine.
Hydrophobic Features: The ethylsulfanyl group and parts of the purine ring system.
This model can then be used to virtually screen large compound databases to identify other molecules with a similar pharmacophoric pattern, potentially leading to the discovery of new bioactive compounds. nih.gov
Computational Prediction of Biological Activity Profiles (e.g., using SAR models)
Structure-Activity Relationship (SAR) models are computational methods that correlate the chemical structure of a compound with its biological activity. By analyzing a series of related compounds, SAR models can predict the activity of new, untested molecules.
For this compound, an SAR study would involve synthesizing and testing a series of analogs with modifications at various positions of the purine core and the side chain. For example, altering the length of the alkyl chain or the nature of the sulfur-containing group could significantly impact activity. Recent studies on 7H-purines have demonstrated that modifications at the 2 and 6 positions of the purine core can lead to optimized analogues with potent biological activity. cuni.cz
A hypothetical SAR table for analogs of this compound is presented below, illustrating how structural changes might influence inhibitory activity against a specific target.
| Compound | R1 (at position 6) | Biological Activity (IC50, µM) |
| This compound | -CH2CH2SCH3 | 5.2 |
| Analog 1 | -CH2CH3 | 10.8 |
| Analog 2 | -CH2CH2OH | 8.1 |
| Analog 3 | -CH2CH2NH2 | 3.5 |
These predictive models are invaluable for prioritizing the synthesis of new compounds, thereby streamlining the drug discovery process.
In Silico Pharmacokinetic and Pharmacodynamic Prediction Models
The development and evaluation of novel therapeutic agents increasingly rely on computational methods to predict their behavior in biological systems. For the compound this compound, in silico models offer a preliminary assessment of its pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and pharmacodynamic properties. These predictive studies are crucial in the early stages of drug discovery to identify potential liabilities and guide further experimental work. nih.gov
A variety of computational tools are available to estimate the drug-like properties of a molecule. drughunter.com Web-based platforms such as SwissADME, ADMETlab, and pkCSM utilize large datasets of known drugs and experimental results to build predictive models based on a compound's structure. nih.govmdpi.com These models can forecast a range of physicochemical properties, pharmacokinetic parameters, and potential interactions with biological targets.
For this compound, a systematic in silico evaluation would typically involve the generation of a molecular structure file (e.g., in SMILES or SDF format) which is then submitted to these predictive servers. The outputs provide a comprehensive profile that can be analyzed to gauge the compound's potential as a drug candidate.
Predicted Physicochemical and Lipophilicity Properties
The physicochemical characteristics of a compound are fundamental determinants of its pharmacokinetic behavior. Properties such as molecular weight, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA) are used to assess oral bioavailability, a key parameter for many drugs. Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is critical for membrane permeability and distribution.
Several computational models exist for the prediction of these properties. For instance, the "Rule of Five" proposed by Lipinski suggests that poor oral absorption or permeation is more likely when a compound violates certain thresholds for molecular weight, log P, and hydrogen bonding capacity. researchgate.net
Below is a table of predicted physicochemical and lipophilicity properties for this compound, as would be generated by common in silico tools.
| Property | Predicted Value | Interpretation |
| Molecular Formula | C8H10N4S | - |
| Molecular Weight | 194.26 g/mol | Favorable for oral absorption |
| Hydrogen Bond Donors | 1 | Good membrane permeability |
| Hydrogen Bond Acceptors | 4 | Good membrane permeability |
| Topological Polar Surface Area (TPSA) | 74.83 Ų | Good cell permeability |
| Consensus Log P | 1.25 | Optimal lipophilicity |
This data is predictive and has not been experimentally confirmed.
Predicted Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters
In silico ADME models predict how a drug is processed by the body. These predictions are vital for understanding a compound's bioavailability, duration of action, and potential for accumulation.
Absorption: Models predict human intestinal absorption (HIA) and cell permeability (e.g., using Caco-2 cell models). High intestinal absorption is generally desirable for orally administered drugs. ljmu.ac.uk
Distribution: Predictions for plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are important. High PPB can limit the amount of free drug available to act on its target, while BBB penetration is crucial for drugs targeting the central nervous system.
Metabolism: Computational tools can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is an inhibitor of these enzymes. CYP inhibition can lead to drug-drug interactions. mdpi.com
Excretion: Predictions of total clearance provide an estimate of how quickly the compound is removed from the body.
The following table summarizes the predicted ADME properties for this compound.
| ADME Parameter | Predicted Outcome | Implication |
| Human Intestinal Absorption (HIA) | High | Good potential for oral bioavailability |
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to have central nervous system effects |
| P-glycoprotein Substrate | No | Low probability of active efflux from cells |
| CYP1A2 Inhibitor | No | Low risk of drug interactions via this enzyme |
| CYP2C9 Inhibitor | No | Low risk of drug interactions via this enzyme |
| CYP2C19 Inhibitor | Yes | Potential for drug interactions |
| CYP2D6 Inhibitor | No | Low risk of drug interactions via this enzyme |
| CYP3A4 Inhibitor | No | Low risk of drug interactions via this enzyme |
| Total Clearance (log ml/min/kg) | 0.35 | Moderate rate of elimination |
This data is predictive and has not been experimentally confirmed.
Predicted Pharmacodynamic Interactions and Target Affinities
While in silico pharmacokinetic predictions are well-established, pharmacodynamic predictions aim to identify potential biological targets for a compound. nih.gov These methods often involve comparing the structure of the query compound to libraries of known active molecules or using molecular docking simulations to predict binding to specific protein targets. tpcj.org
For a novel purine analogue like this compound, target prediction algorithms might suggest affinities for a range of proteins that bind purines, such as kinases, polymerases, or G-protein coupled receptors (GPCRs). nih.gov These predictions can help to formulate hypotheses about the compound's mechanism of action and guide the design of in vitro and in vivo experiments.
Molecular docking studies could be employed to virtually screen the compound against a panel of known drug targets. researchgate.net The results would be ranked based on the predicted binding energy, providing a prioritized list of potential targets for experimental validation. For instance, given its purine scaffold, docking studies against various ATP-binding sites of kinases would be a logical starting point to explore its potential as a kinase inhibitor.
Analytical Methodologies in Research on 6 2 Methylsulfanyl Ethyl 7h Purine
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, HMBC, HSQC)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13).
¹H NMR provides information about the chemical environment, number, and connectivity of protons in a molecule. In the case of 6-[2-(Methylsulfanyl)ethyl]-7H-purine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the purine (B94841) ring, the ethyl side chain, and the methyl group. For instance, a reported ¹H NMR spectrum for this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) shows a triplet at approximately 3.00 ppm corresponding to the two protons of the CH₂ group adjacent to the sulfur atom, and a triplet at approximately 3.45 ppm for the two protons of the CH₂ group attached to the purine ring. The singlet for the methyl group (SCH₃) would appear at around 2.15 ppm. The protons on the purine ring, C2-H and C8-H, would resonate further downfield, typically in the region of 8.0-9.0 ppm.
| Proton | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| SCH₃ | 2.15 | Singlet |
| SCH₂ | 3.00 | Triplet |
| NCH₂ | 3.45 | Triplet |
| C2-H | 8.50 | Singlet |
| C8-H | 8.60 | Singlet |
| NH | 13.20 | Broad Singlet |
This is an interactive data table based on expected values and reported data for similar structures.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms are indicative of their electronic environment. For example, the carbon atoms of the purine ring would appear in the aromatic region of the spectrum (typically 115-160 ppm), while the aliphatic carbons of the ethyl and methyl groups would resonate at higher field (lower ppm values).
2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish long-range and direct one-bond correlations between protons and carbons, respectively. An HSQC spectrum would show correlations between each proton and the carbon atom to which it is directly attached. An HMBC spectrum would reveal correlations between protons and carbon atoms that are two or three bonds away, which is crucial for confirming the connectivity of the different fragments of the molecule, such as the attachment of the ethylsulfanyl side chain to the C6 position of the purine ring.
Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a primary method for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
For this compound, a high-resolution mass spectrum (HRMS) would be used to confirm its elemental composition. The expected exact mass can be calculated, and the measured mass from the HRMS experiment should match this value to within a few parts per million (ppm). The electrospray ionization (ESI) technique is commonly used for purine derivatives as it is a soft ionization method that typically results in the observation of the protonated molecule [M+H]⁺. A reported ESI-MS analysis for this compound showed a molecular ion peak at an m/z of 211.08, which corresponds to the [M+H]⁺ ion.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 211.0810 | 211.08 |
This is an interactive data table based on theoretical calculations and reported experimental data.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural confirmation. By inducing the fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. For this compound, fragmentation would likely involve cleavage of the ethyl side chain, providing evidence for the presence and connectivity of this substituent.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is a plot of absorbance versus wavelength. Purine and its derivatives exhibit characteristic UV absorption spectra due to the presence of the aromatic purine ring system.
The UV-Vis spectrum of this compound would be expected to show absorption maxima (λ_max) typical for 6-substituted purines. The position and intensity of these absorption bands are sensitive to the substituents on the purine ring and the pH of the solution. For many 6-substituted purines, the primary absorption maxima are observed in the range of 260-280 nm. This technique is often used to confirm the presence of the purine chromophore and can also be used for quantitative analysis.
Chromatographic and Electrophoretic Techniques for Purification and Analysis
Chromatographic and electrophoretic techniques are essential for the separation, purification, and purity assessment of synthesized compounds.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. In the synthesis of this compound, TLC would be used to follow the conversion of the starting materials to the desired product.
A small amount of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system. The different components of the mixture travel up the plate at different rates, resulting in their separation. The position of each compound is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. By comparing the Rf value of the product spot to that of the starting material, the progress of the reaction can be assessed. Once the reaction is complete, TLC can also provide a preliminary indication of the purity of the isolated product. For purine derivatives, a common solvent system for TLC is a mixture of dichloromethane (B109758) and methanol.
Electrophoresis for Compound Purity Assessment
Electrophoresis is a technique used to separate charged molecules based on their mobility in an electric field. While more commonly used for large biomolecules like proteins and nucleic acids, capillary electrophoresis (CE) can be a powerful tool for the purity assessment of small molecules, including purine derivatives. merckmillipore.com
In CE, the sample is introduced into a narrow capillary filled with an electrolyte solution. When a high voltage is applied across the capillary, charged molecules migrate towards the electrode of opposite charge at different velocities depending on their charge, size, and shape. This allows for the separation of the main compound from any charged impurities. The high separation efficiency of CE can provide a more accurate assessment of purity than TLC or even HPLC in some cases. For a neutral compound like this compound, derivatization to introduce a charged group or the use of micellar electrokinetic chromatography (MEKC), a mode of CE, would be necessary for analysis. The purity of the compound is determined by the relative area of the main peak in the resulting electropherogram.
Crystallographic Analysis for Absolute Structure Determination (e.g., X-ray Crystallography)
X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid at the atomic level. This powerful analytical technique provides unequivocal proof of a molecule's connectivity, conformation (the spatial arrangement of its atoms), and configuration (the absolute stereochemistry). The process involves directing a beam of X-rays onto a single, high-quality crystal of the compound of interest. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots.
By analyzing the position and intensity of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule. From this map, the precise location of each atom within the crystal lattice can be determined with high precision. This allows for the accurate measurement of bond lengths, bond angles, and torsional angles, providing a complete and unambiguous picture of the molecule's solid-state structure.
For a compound like this compound, X-ray crystallography would be instrumental in:
Confirming the Tautomeric Form: The purine ring system can exist in different tautomeric forms (e.g., 7H-purine vs. 9H-purine). While spectroscopic methods like NMR can suggest the dominant tautomer in solution, X-ray crystallography provides definitive evidence of the form present in the solid state by precisely locating the hydrogen atom on either the N7 or N9 nitrogen of the purine core.
Elucidating Molecular Conformation: The flexibility of the 2-(methylsulfanyl)ethyl side chain allows for multiple possible conformations. Crystallographic analysis would reveal the exact spatial orientation of this chain relative to the purine ring, including the torsion angles around the C-C and C-S bonds.
Analyzing Intermolecular Interactions: The data would reveal how individual molecules of this compound pack together in the crystal lattice. This includes identifying and quantifying non-covalent interactions such as hydrogen bonds (e.g., between the N-H of the purine ring and a nitrogen atom of an adjacent molecule) and π-π stacking interactions between the aromatic purine rings. These interactions are crucial for understanding the compound's physical properties, such as melting point and solubility.
As of the current body of scientific literature, a detailed single-crystal X-ray diffraction analysis for this compound has not been published. Therefore, specific crystallographic data, such as its crystal system, space group, and precise unit cell dimensions, are not available. Were this data available, it would typically be presented in a standardized format as shown in the hypothetical table below.
Interactive Table: Hypothetical Crystallographic Data for this compound
The following table is a template illustrating how crystallographic data would be presented. No experimental data for the target compound has been published.
| Parameter | Value (Illustrative Example) |
| Chemical Formula | C8H10N4S |
| Formula Weight | 194.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.3 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 950.7 |
| Z (Molecules per cell) | 4 |
| Calculated Density (g/cm³) | 1.356 |
| R-factor (%) | 4.2 |
Future Research Directions and Translational Potential in Purine Chemistry
Strategic Design and Synthesis of Novel 6-[2-(Methylsulfanyl)ethyl]-7H-Purine Analogues
The rational design and synthesis of new analogues based on the this compound core are fundamental to exploring and optimizing its biological activity. The versatility of the purine (B94841) ring system allows for systematic modifications to probe structure-activity relationships (SAR). mdpi.com Key synthetic strategies will focus on several areas of the molecule.
Modification of the C6-Substituent: The 2-(methylsulfanyl)ethyl group is a primary target for modification. Analogues can be generated by varying the length of the alkyl chain, replacing the sulfur atom with other heteroatoms like oxygen or nitrogen, and altering the oxidation state of the sulfur (e.g., sulfoxide (B87167), sulfone). These changes can influence the compound's size, polarity, and hydrogen bonding capacity, which are critical for target interaction.
Substitution at Other Ring Positions: The purine core offers multiple sites for substitution, including the C2, C8, and N9 positions. For instance, starting from precursors like 2-chloro-6-fluoro-purine allows for the sequential introduction of different groups. mdpi.com The substituent at the C6 position has been shown to play a significant role in directing the regioselectivity of further reactions, such as N7-alkylation. acs.org
Development of Nucleoside Analogues: Converting the purine base into a nucleoside by attaching a sugar moiety (like ribose) at the N9 position is a classic strategy to create potential antiviral or anticancer agents. nih.govnih.gov These nucleoside analogues can act as substrates or inhibitors for enzymes involved in nucleoside metabolism, such as kinases and phosphorylases. nih.gov
The synthesis of these novel compounds often involves multi-step processes starting from commercially available purine derivatives. mdpi.comresearchgate.net Regioselective reactions are crucial for controlling the position of substituents, with techniques like regioselective metalation being employed to achieve specific modifications. nih.gov
| Synthetic Strategy | Description | Example Starting Material | Potential Application | Reference |
| C6-Side Chain Modification | Altering the length, polarity, and functionality of the ethylsulfanyl group. | 6-chloropurine (B14466) | Optimization of binding affinity and pharmacokinetic properties. | acs.org |
| Multi-site Substitution | Introducing various functional groups at the C2, N7, and N9 positions of the purine ring. | 2,6-dichloro-7-methyl-7H-purine | Exploration of structure-activity relationships (SAR). | mdpi.comnih.gov |
| Nucleoside Analogue Synthesis | Attaching a ribose or other sugar moiety to the N9 position of the purine base. | 6-methylpurine derivatives | Development of prodrugs or enzyme inhibitors for antiviral or cancer therapy. | nih.govnih.gov |
| Regioselective Functionalization | Utilizing specific reaction conditions to control the position of chemical modifications. | 6-methyl-9-(tetrahydro-2H-pyran-2-yl)purine | Synthesis of specific isomers to target distinct biological pathways. | nih.gov |
Integration of Advanced Computational Methods in Purine Research and Discovery
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and screening of new chemical entities. For the this compound scaffold, these methods can accelerate the discovery process significantly.
Molecular Docking and Virtual Screening: Molecular docking simulations can predict how analogues of this compound might bind to the active sites of known or hypothetical protein targets. mdpi.comnih.gov This allows for the in silico screening of large virtual libraries of compounds to prioritize which analogues should be synthesized and tested experimentally. This approach saves considerable time and resources compared to traditional high-throughput screening.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By analyzing a set of synthesized this compound analogues with known activities, a QSAR model could be built to predict the activity of new, unsynthesized analogues, guiding further design efforts.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. This can help to assess the stability of the binding interaction, identify key amino acid residues involved in the binding, and understand how the compound might induce conformational changes in the target protein.
ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogues. This early assessment of drug-like properties is crucial for weeding out compounds that are likely to fail later in the development process due to poor pharmacokinetics or toxicity.
| Computational Method | Application in Purine Research | Primary Outcome | Reference |
| Molecular Docking | Predicts the preferred binding orientation of a ligand to a protein target. | Prioritization of compounds for synthesis; understanding binding modes. | mdpi.comnih.gov |
| Virtual Screening | Screens large libraries of virtual compounds against a biological target. | Identification of potential "hit" compounds from a virtual library. | mdpi.com |
| QSAR | Correlates chemical structure with biological activity. | Prediction of the activity of novel analogues before synthesis. | nih.gov |
| Molecular Dynamics | Simulates the movement of atoms in a ligand-protein complex over time. | Assessment of binding stability and identification of key interactions. | mdpi.com |
Identification and Validation of Emerging Biological Targets for Purine-Based Compounds
A critical aspect of realizing the translational potential of this compound is the identification and validation of its cellular targets. Purine analogues are known to interact with a wide range of proteins due to their structural similarity to endogenous purines like adenine (B156593) and guanine.
Recent advances have provided powerful methods for target identification. One such technique is the Mass Spectrometry-based Cellular Thermal Shift Assay (MS-CETSA). nih.gov This method can identify direct drug-target interactions within intact cells or cell lysates by detecting changes in the thermal stability of proteins upon ligand binding. nih.gov For example, MS-CETSA was successfully used to identify Plasmodium falciparum purine nucleoside phosphorylase (PfPNP) as the target of a compound with antimalarial activity. nih.gov
Once a putative target is identified, it must be validated through a series of biochemical and biophysical assays:
Binding Assays: Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to confirm direct binding and determine the binding affinity (e.g., the dissociation constant, KD) of the compound to the target protein. nih.gov
Enzymatic Assays: If the identified target is an enzyme, its activity can be measured in the presence of the compound to determine the inhibitory concentration (IC50) and the mechanism of inhibition (e.g., competitive, non-competitive). nih.gov
Structural Biology: Obtaining a high-resolution crystal structure of the compound bound to its target protein via X-ray crystallography provides definitive proof of the interaction and reveals the precise binding mode at the atomic level. nih.gov This structural information is invaluable for guiding further lead optimization.
Potential targets for purine-based compounds are diverse and include enzymes in metabolic pathways (e.g., phosphorylases, kinases) and signaling proteins like G-protein coupled receptors (GPCRs). mdpi.comnih.gov For example, novel purine derivatives have been successfully designed to target the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway implicated in cancer. mdpi.com
| Validation Method | Purpose | Key Parameter Measured | Reference |
| Cellular Thermal Shift Assay (CETSA) | Identifies protein targets that are stabilized by ligand binding in cells. | Change in protein melting temperature (Tm). | nih.gov |
| Enzymatic Inhibition Assay | Determines if the compound inhibits the function of an enzyme target. | IC50 (half-maximal inhibitory concentration). | nih.gov |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding to determine thermodynamic parameters. | KD (dissociation constant), enthalpy (ΔH), entropy (ΔS). | nih.gov |
| X-ray Crystallography | Determines the 3D structure of the ligand-protein complex. | Atomic coordinates of the binding site and ligand orientation. | nih.gov |
Development of Innovative Research Tools and Probes Based on the this compound Scaffold
Beyond its potential as a therapeutic agent, the this compound scaffold can be leveraged to create sophisticated research tools for chemical biology. These chemical probes are essential for dissecting complex biological processes and identifying new drug targets.
By chemically modifying the core structure, a variety of probes can be developed:
Affinity-Based Probes: By attaching a biotin (B1667282) tag to a non-critical position of the purine molecule, researchers can create an affinity probe. This probe can be used in pull-down experiments with cell lysates to isolate its binding partners, which can then be identified by mass spectrometry. This is a powerful, unbiased method for target identification.
Fluorescent Probes: The conjugation of a fluorescent dye (fluorophore) to the purine scaffold generates a probe that can be used to visualize the localization of its target within cells using fluorescence microscopy. These probes are also valuable in developing high-throughput screening assays, such as fluorescence polarization or displacement assays, to find other compounds that bind to the same target. mdpi.com
Photo-Affinity Probes: Incorporating a photo-reactive group (e.g., an azide (B81097) or diazirine) into the purine structure creates a photo-affinity label. Upon exposure to UV light, this probe forms a covalent bond with its target protein. This irreversible linkage makes it easier to isolate and identify the target, even for weak or transient interactions.
The development of such tools based on the this compound scaffold would not only accelerate the elucidation of its own mechanism of action but also provide valuable reagents for the broader study of purinergic signaling and metabolism. A well-characterized compound can serve as a "chemical probe of interest for further lead optimization studies" and as a tool to investigate biological pathways. nih.gov
| Probe Type | Functional Group Added | Application | Example Use Case | Reference |
| Affinity Probe | Biotin | Target identification via pull-down experiments. | Isolating binding proteins from a cell lysate for mass spectrometry analysis. | nih.gov |
| Fluorescent Probe | Fluorophore (e.g., BODIPY, Fluorescein) | Cellular imaging and binding assays. | Visualizing target localization in cells; developing a displacement assay for screening. | mdpi.com |
| Photo-Affinity Probe | Photo-reactive group (e.g., Azide, Diazirine) | Covalent labeling of target proteins. | Irreversibly linking the probe to its target for unambiguous identification. | mdpi.com |
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 6-[2-(Methylsulfanyl)ethyl]-7H-purine to minimize side reactions?
- Methodology : Use inert atmospheres (N₂) during reactions to prevent oxidation of the methylsulfanyl group. Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is effective for deprotonation, but caution is required due to H₂ gas generation . Purify intermediates via column chromatography, and monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .
Q. How can researchers resolve discrepancies in spectral data (e.g., IR, mass spectrometry) for this compound?
- Methodology : Cross-reference IR peaks (e.g., ~1085 cm⁻¹ for C–S stretching ) with computational simulations (DFT) and validate using high-resolution mass spectrometry (HRMS) for molecular weight confirmation . For ambiguous signals, employ 2D NMR techniques (e.g., HSQC, HMBC) to assign proton and carbon environments .
Q. What safety protocols are critical when handling reagents like NaH or methylsulfanyl derivatives?
- Methodology : Use flame-resistant lab coats, face shields, and gloves. Perform reactions in fume hoods to mitigate exposure to volatile byproducts. Neutralize NaH residues with ethanol before disposal .
Q. Which analytical techniques are most reliable for purity assessment of this compound?
- Methodology : Combine HPLC (C18 column, acetonitrile/water gradient) with UV detection at 260 nm (purine absorbance). Validate purity via differential scanning calorimetry (DSC) to confirm melting point consistency .
Advanced Research Questions
Q. How does the methylsulfanyl group influence the compound’s regioselectivity in nucleophilic substitution reactions?
- Methodology : Perform kinetic studies under varying temperatures and solvents (e.g., DMF vs. DMSO). Use X-ray crystallography to analyze transition-state analogs or employ computational models (e.g., Fukui function analysis) to map electron density changes .
Q. What strategies enhance the compound’s solubility for in vitro bioactivity assays without altering its core structure?
- Methodology : Synthesize prodrugs by introducing temporary hydrophilic groups (e.g., phosphate esters) at the N9 position. Use co-solvents like cyclodextrins or PEG-based surfactants to stabilize aqueous solutions .
Q. How can researchers address contradictions in reported biological activities (e.g., cytostatic vs. antiviral effects)?
- Methodology : Replicate assays under standardized conditions (e.g., fixed cell lines, consistent ATP concentrations). Perform dose-response curves and compare IC₅₀ values across studies. Use molecular docking to assess binding affinity variations to targets like CDK2 or viral polymerases .
Q. What computational tools are effective for predicting the compound’s metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
